

Technical Support Center: SR14150 Dose-Response Analysis

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Compound of Interest

Compound Name: SR14150

Cat. No.: B1681994

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analysis and interpretation of **SR14150** dose-response curves. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.

Quantitative Data Summary

The following table summarizes the in vitro functional activity of **SR14150** at the human NOP and μ -opioid receptors as determined by the [35 S]GTPyS binding assay.

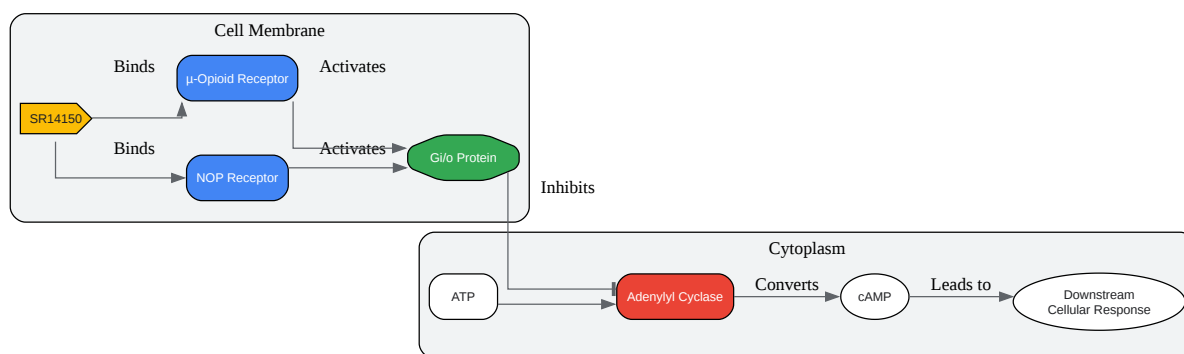
Ligand	Receptor	EC ₅₀ (nM)	Efficacy (% Stimulation)	Reference
SR14150	NOP	55.4 ± 11.2	57.8 ± 3.9	[1]
SR14150	μ -opioid	276 ± 75.8	37.6 ± 3.4	[1]

Note: Efficacy is expressed as the percentage of stimulation relative to the maximal effect of a standard full agonist for each receptor.

Signaling Pathways and Experimental Workflow

NOP and μ -Opioid Receptor Signaling

SR14150 acts as a partial agonist at both the Nociceptin/Orphanin FQ (NOP) receptor and the μ -opioid receptor. Both are G protein-coupled receptors (GPCRs) that primarily couple to the $G_{i/o}$ family of G proteins. Upon agonist binding, this initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (camp) levels.

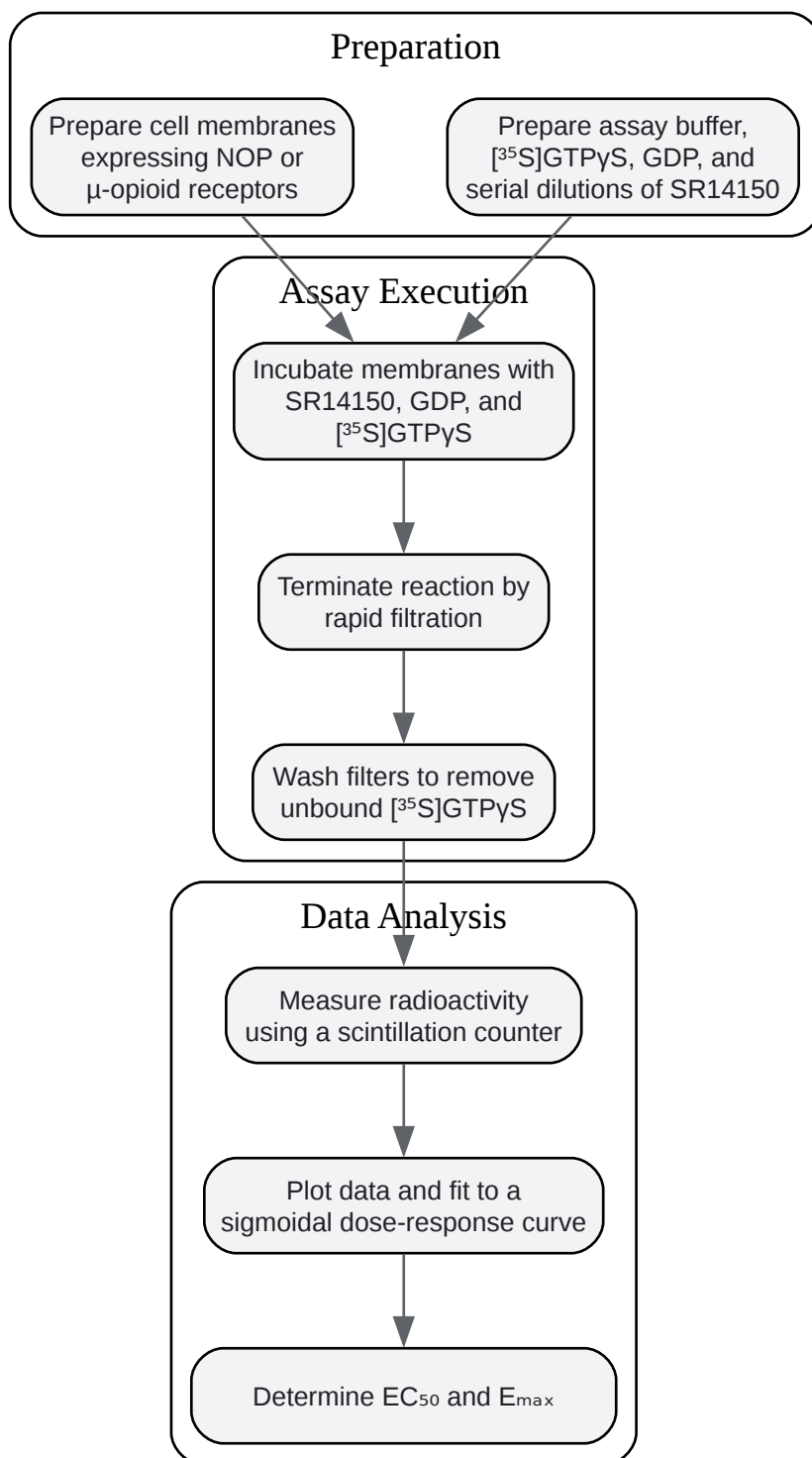


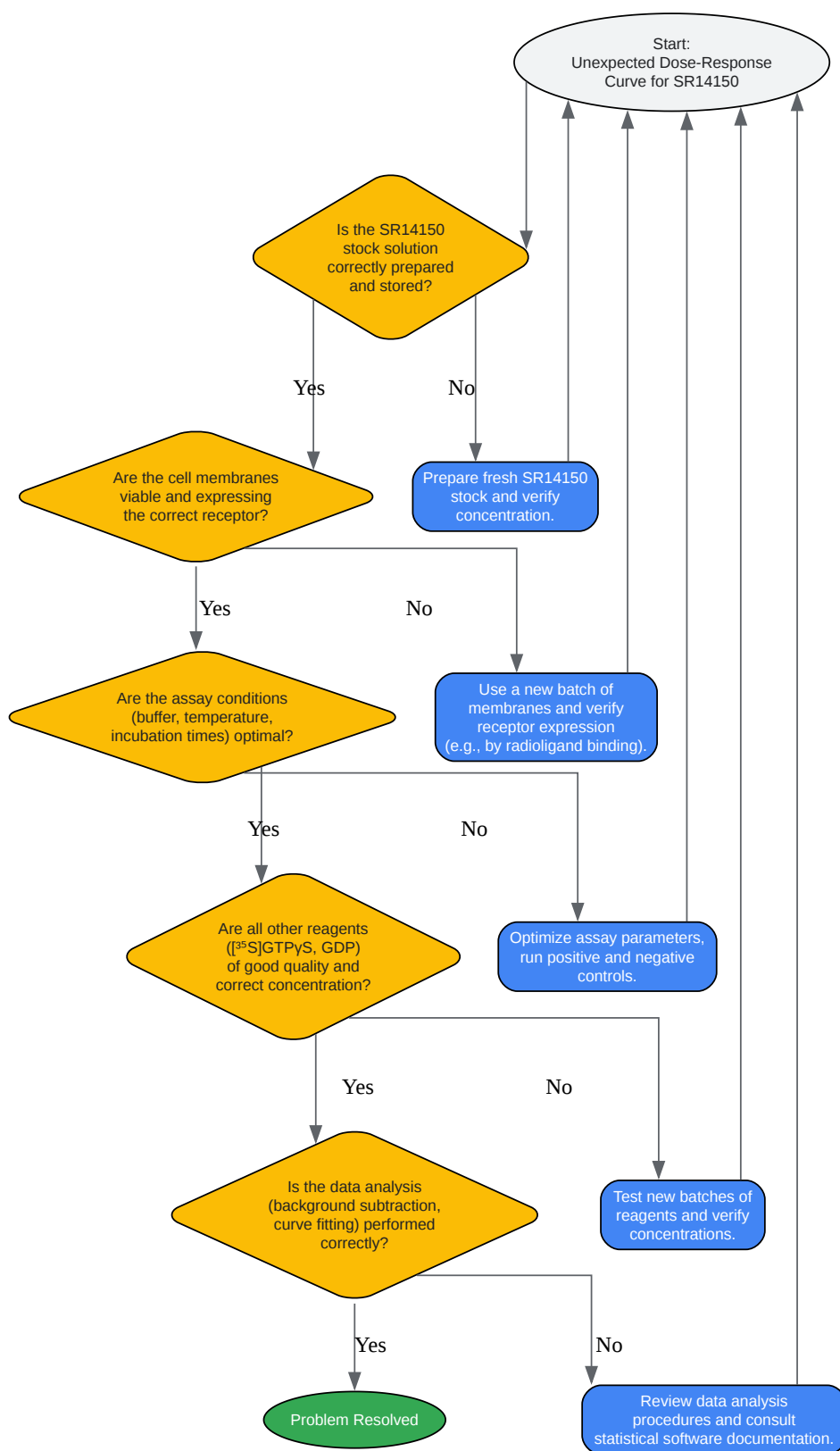
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Caption: SR14150 signaling at NOP and μ -opioid receptors.

Experimental Workflow: [35 S]GTPyS Binding Assay

The [35 S]GTPyS binding assay is a functional method to determine the potency and efficacy of a ligand at a GPCR. It measures the agonist-induced binding of the non-hydrolyzable GTP analog, [35 S]GTPyS, to the $G\alpha$ subunit of the G protein.





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References

- 1. Activities of mixed NOP and μ -opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
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